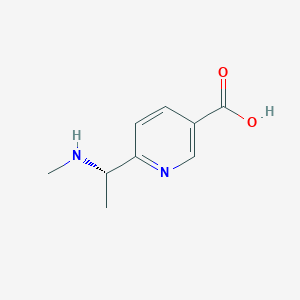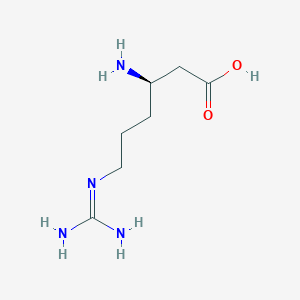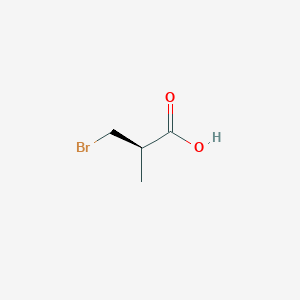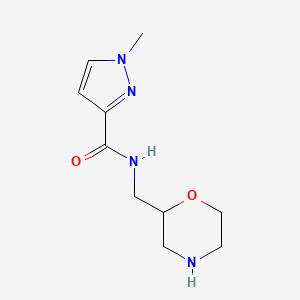![molecular formula C12H11BrClFN2O2 B15221130 (R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)
(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one is a complex heterocyclic compound This compound is part of the benzo[f]pyrazino[2,1-c][1,4]oxazepine family, which is known for its diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one involves several steps. One common approach is the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This method is attractive due to its simplicity and short reaction time. Another method involves the use of phenyl chloroformate to generate a carbamate intermediate, which is then transformed into various urea derivatives through microwave-induced reactions . The final step involves phosphorous oxychloride-induced cyclocondensation to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
®-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like peracetic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include peracetic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
®-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It is used in biological studies to investigate its effects on various biological pathways and cellular processes.
Medicine: The compound has potential therapeutic applications due to its pharmacological properties. It may be explored for its activity against specific diseases or conditions.
Mecanismo De Acción
The mechanism of action of ®-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzo[f]pyrazino[2,1-c][1,4]oxazepine derivatives, such as:
Dibenzo[b,f][1,4]oxazepines: These compounds share a similar core structure and exhibit diverse pharmacological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and have various biological activities.
Uniqueness
®-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one is unique due to its specific halogen substitutions and hexahydro structure, which contribute to its distinct chemical properties and potential applications. The combination of bromo, chloro, and fluoro groups enhances its reactivity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C12H11BrClFN2O2 |
|---|---|
Peso molecular |
349.58 g/mol |
Nombre IUPAC |
(4aR)-8-bromo-7-chloro-10-fluoro-1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazepin-11-one |
InChI |
InChI=1S/C12H11BrClFN2O2/c13-7-3-8(15)9-11(10(7)14)19-5-6-4-16-1-2-17(6)12(9)18/h3,6,16H,1-2,4-5H2/t6-/m1/s1 |
Clave InChI |
HPJQFDLJYMYESM-ZCFIWIBFSA-N |
SMILES isomérico |
C1CN2[C@H](CN1)COC3=C(C2=O)C(=CC(=C3Cl)Br)F |
SMILES canónico |
C1CN2C(CN1)COC3=C(C2=O)C(=CC(=C3Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)


![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)

![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)




